

4-Chloro-3-methylbenzoic acid melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-3-methylbenzoic acid

Cat. No.: B154735

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Chloro-3-methylbenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-methylbenzoic acid (CAS No. 7697-29-2) is a substituted aromatic carboxylic acid that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.^[1] Its utility in complex molecular synthesis is largely dictated by its physicochemical properties, among which the melting and boiling points are paramount for purification, reaction condition optimization, and quality control. This guide provides a comprehensive analysis of the melting and boiling points of **4-Chloro-3-methylbenzoic acid**, grounded in theoretical principles and supported by detailed experimental protocols. We delve into the structural factors influencing these thermal properties and present self-validating methodologies for their accurate determination, ensuring researchers can confidently assess the purity and identity of this vital chemical building block.

Core Physicochemical Properties of **4-Chloro-3-methylbenzoic Acid**

A compound's thermal properties are a direct reflection of its molecular structure and the intermolecular forces it can exert. For **4-Chloro-3-methylbenzoic acid**, the presence of a

carboxylic acid group, a chlorine atom, and a methyl group on a benzene ring creates a unique interplay of forces that define its melting and boiling characteristics.

Property	Value	Source(s)
Molecular Formula	$C_8H_7ClO_2$	[1] [2]
Molecular Weight	170.59 g/mol	[1] [2]
Appearance	White to light yellow crystalline powder	[1] [2]
Melting Point	208°C to 220°C (Range of reported values)	[1] [2] [3] [4]
Boiling Point	~299°C to 329°C (at 760 mmHg)	[2] [4]

In-Depth Analysis of the Melting Point

The melting point is one of the most critical indicators of a solid compound's purity. For a crystalline solid like **4-Chloro-3-methylbenzoic acid**, melting involves overcoming the strong intermolecular forces that hold the molecules in a rigid crystal lattice.

Reported Values and Theoretical Underpinnings

There is a slight variation in the reported melting point for this compound, which is common and often dependent on the purity of the sample and the specific technique used for measurement.

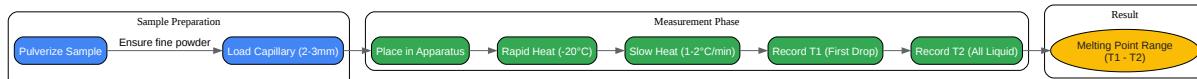
Reported Melting Point	Source
212°C to 216°C	Fisher Scientific [3]
216°C	LookChem [2]
214-220°C	Chem-Impex [1]
208°C	Chemcasts [4]

Causality Behind the High Melting Point:

The relatively high melting point of **4-Chloro-3-methylbenzoic acid** is a direct consequence of its molecular structure and the resulting intermolecular forces.

- Hydrogen Bonding: The primary contributor is the carboxylic acid moiety (-COOH). Two molecules can form a stable hydrogen-bonded dimer, significantly increasing the energy required to break apart the crystal lattice.
- Dipole-Dipole Interactions: The electronegative chlorine atom creates a dipole moment in the molecule, leading to dipole-dipole attractions between adjacent molecules in the crystal structure.
- Van der Waals Forces: The overall molecular size and surface area contribute to London dispersion forces, further stabilizing the solid state.^[5]
- Crystal Packing: The specific arrangement of molecules in the crystal lattice determines how efficiently these forces can operate. Molecular shape is critical, as molecules need to fit together cooperatively for the attractive lattice forces to be maximized.^[5] Symmetrical molecules often pack more efficiently, leading to higher melting points.^[6]

Impurities disrupt the regularity of the crystal lattice, weakening the intermolecular forces and resulting in a lower and broader melting point range.^{[7][8][9]} Therefore, a sharp melting range (e.g., 1-2°C) is a strong indicator of high purity.^[10]


Protocol for Experimental Determination of Melting Point

The following protocol describes the capillary method, a self-validating system for determining the melting point range of a solid organic compound.

Methodology:

- Sample Preparation:
 - Place a small amount of dry **4-Chloro-3-methylbenzoic acid** on a clean, dry watch glass.
 - Thoroughly pulverize the crystals into a fine powder using a spatula. This ensures uniform packing and heat transfer.

- Capillary Tube Loading:
 - Take a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
 - To pack the sample into the sealed end, tap the bottom of the tube gently on a hard surface or drop it through a long glass tube onto the benchtop.[8]
 - The final packed sample height should be 2-3 mm for an accurate reading.[9]
- Measurement:
 - Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or similar device).
 - If the approximate melting point is known, heat the block rapidly to about 20°C below the expected temperature.
 - Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical for ensuring thermal equilibrium between the sample, thermometer, and heating block.[11]
- Data Recording:
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the last crystal melts and the entire sample is a clear liquid (the end of the melting range).
 - The recorded value is the melting point range (e.g., 215-216°C).

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

In-Depth Analysis of the Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a key parameter for purification by distillation and for defining reaction conditions in the liquid phase.

Reported Values and Theoretical Underpinnings

The boiling point of **4-Chloro-3-methylbenzoic acid** is high, and sources report varying values. This discrepancy can be attributed to differences in experimental pressure or potential decomposition at elevated temperatures.

Reported Boiling Point	Pressure	Source
299 °C	760 mmHg	LookChem[2]
329.07 °C	Not Specified (Assumed Normal)	Chemcasts[4]

Causality Behind the High Boiling Point:

The same intermolecular forces that dictate the melting point also control the boiling point.[5] To boil, molecules must gain enough kinetic energy to overcome these attractions and escape into the gas phase.

- Hydrogen Bonding: As with melting, the hydrogen-bonded dimers of the carboxylic acid are the most significant factor, requiring substantial energy to dissociate. Carboxylic acids generally have much higher boiling points than hydrocarbons of similar molecular weight for this reason.[12]
- Molecular Weight: Larger molecules have more electrons, leading to stronger van der Waals attractive forces and consequently higher boiling points compared to smaller, similar compounds.[5]
- Polarity: The C-Cl bond contributes to the molecule's overall polarity, enhancing intermolecular attractions.

It is important to note that many complex organic molecules, especially those with high boiling points, may decompose before or during boiling at atmospheric pressure. Therefore, vacuum distillation is often employed to purify such compounds at lower temperatures.

Protocol for Experimental Determination of Boiling Point

The following protocol outlines a micro-boiling point determination method suitable for small sample quantities.

Methodology:

- Apparatus Setup:
 - Attach a small test tube (e.g., a fusion tube) containing 0.5-1 mL of the molten sample (if solid at room temp) or liquid to a thermometer using a rubber band or wire. The bottom of the test tube should align with the thermometer bulb.
 - Place a capillary tube (sealed at one end) into the test tube with the open end down.
- Heating:
 - Immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil) or an aluminum block heater.
 - Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

- Observation and Measurement:
 - Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the sample has reached its boiling point at the current pressure.
 - Remove the heat source and allow the apparatus to cool slowly.
- Data Recording:
 - Observe the exact temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This temperature is the boiling point of the liquid, as it is the point where the external pressure and the sample's vapor pressure are equal.

[Click to download full resolution via product page](#)

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

The melting and boiling points of **4-Chloro-3-methylbenzoic acid** are defining thermophysical properties that are indispensable for its application in research and development. Its high melting point (approx. 208-220°C) and boiling point (approx. 299-329°C) are logically derived from the strong intermolecular forces—primarily hydrogen bonding—imparted by its carboxylic acid functionality. Accurate experimental determination of these values, particularly the melting point range, serves as a reliable and accessible method for assessing the purity of a given sample. The protocols and theoretical discussions provided herein offer a robust framework for scientists to understand, measure, and interpret these critical parameters.

References

- **4-Chloro-3-methylbenzoic acid.** (n.d.). LookChem.

- **4-Chloro-3-methylbenzoic acid** (CAS 7697-29-2) – Thermophysical Properties. (n.d.). Chemcasts.
- Melting points and Boiling Points. (n.d.). Open Oregon Educational Resources.
- Boiling & Melting Points. (n.d.). Michigan State University Chemistry.
- **4-Chloro-3-methylbenzoic acid**. (n.d.). PubChem.
- Understanding the Melting Point of Benzoic Acid: A Deep Dive. (2026, January 7). Oreate AI Blog.
- Experiment (1) determination of melting points. (2021, September 19).
- Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point. (n.d.).
- Ashenhurst, J. (2010, July 9). The Effect of Branching On Melting and Boiling Points. Master Organic Chemistry.
- Melting point of Benzoic Acid. (n.d.). SSERC.
- Experiment 1: Melting-point Determinations. (n.d.).
- Melting Point Experiment. (n.d.). Truman State University ChemLab.
- 27B. Melting Point of Benzoic Acid. (2017, March 1). YouTube.
- Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. (2025, August 10). ResearchGate.
- Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-Chloro-3-methylbenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- 4. chem-casts.com [chem-casts.com]
- 5. Supplemental Topics [www2.chemistry.msu.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. sserc.org.uk [sserc.org.uk]
- 10. athabascau.ca [athabascau.ca]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. byjus.com [byjus.com]
- To cite this document: BenchChem. [4-Chloro-3-methylbenzoic acid melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b154735#4-chloro-3-methylbenzoic-acid-melting-point-and-boiling-point\]](https://www.benchchem.com/product/b154735#4-chloro-3-methylbenzoic-acid-melting-point-and-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com